![molecular formula C7H4FNOS B1395989 5-Fluorobenzo[d]thiazol-2(3H)-one CAS No. 1065678-31-0](/img/structure/B1395989.png)

5-Fluorobenzo[d]thiazol-2(3H)-one

説明

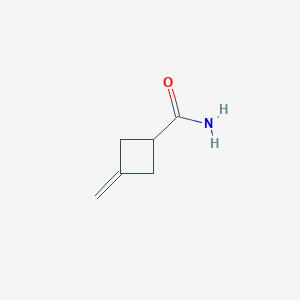

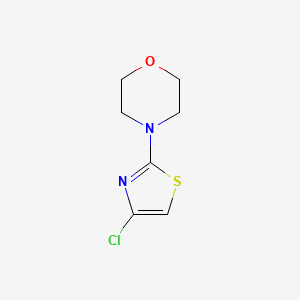

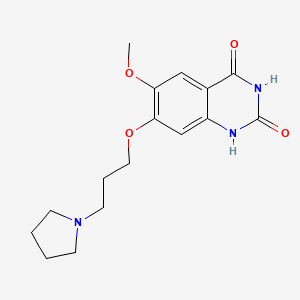

5-Fluorobenzo[d]thiazol-2(3H)-one is a chemical compound with the molecular formula C7H4FNOS . It has a molecular weight of 169.18 .

Synthesis Analysis

While specific synthesis methods for 5-Fluorobenzo[d]thiazol-2(3H)-one were not found in the search results, there are studies on the synthesis of related benzo[d]thiazol derivatives . These methods could potentially be adapted for the synthesis of 5-Fluorobenzo[d]thiazol-2(3H)-one.Molecular Structure Analysis

The molecular structure of 5-Fluorobenzo[d]thiazol-2(3H)-one consists of a benzothiazol ring with a fluorine atom attached . Further analysis such as NMR spectroscopy would provide more detailed information about its structure .Chemical Reactions Analysis

There are studies on the chemical reactions of benzo[d]thiazol derivatives, which could provide insights into the potential reactions of 5-Fluorobenzo[d]thiazol-2(3H)-one .Physical And Chemical Properties Analysis

5-Fluorobenzo[d]thiazol-2(3H)-one is a solid compound . It has a density of 1.474±0.06 g/cm3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Luminescent Material Synthesis

5-Fluorobenzo[d]thiazol-2(3H)-one: is utilized in the synthesis of luminescent materials due to its ability to form intramolecular C−S bonds. This compound contributes to the formation of structures that exhibit fluorescence, which can be applied in bioimaging and sensing technologies .

Organic Electronics

The electron-deficient nature and high oxidative stability of 5-Fluorobenzo[d]thiazol-2(3H)-one derivatives make them suitable for use in organic electronics. Their rigid planar structure allows for efficient intermolecular π–π overlap, which is a desirable property in semiconductors for plastic electronics .

Anti-Tumor Drug Synthesis

Benzothiazole derivatives, including 5-Fluorobenzo[d]thiazol-2(3H)-one , show promise in the development of anti-tumor drugs. Their distinctive structures offer a broad spectrum of biological effects, making them candidates for small molecule drugs with anti-inflammatory and anticancer properties .

作用機序

Target of Action

Benzothiazole derivatives, which include 5-fluorobenzo[d]thiazol-2(3h)-one, have been found to exhibit potential anticancer and anti-inflammatory effects . They have also been studied for their enzyme inhibitory effects against Alzheimer’s disease, specifically targeting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) .

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets, leading to changes such as inhibition of enzyme activity .

Biochemical Pathways

Benzothiazole derivatives have been shown to inhibit the activity of ache and mao-b enzymes, which play crucial roles in various central nervous system activities .

Pharmacokinetics

The pharmacokinetic properties of benzothiazole derivatives have been predicted using swiss adme and admetsar web servers .

Result of Action

Benzothiazole derivatives have been shown to exhibit potential anticancer and anti-inflammatory effects . They have also been shown to inhibit the proliferation of certain cancer cells and decrease the activity of inflammatory factors .

Action Environment

The lipophilicity of fluoroaromatic molecules, which include 5-fluorobenzo[d]thiazol-2(3h)-one, can enable their diffusion across cell membranes, enhancing their bioavailability or exerting a direct physiological effect from within the lipid bilayer .

Safety and Hazards

特性

IUPAC Name |

5-fluoro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZUZJTXCUZSPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717259 | |

| Record name | 5-Fluoro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluorobenzo[d]thiazol-2(3H)-one | |

CAS RN |

1065678-31-0 | |

| Record name | 5-Fluoro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B1395920.png)

![2-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1395922.png)